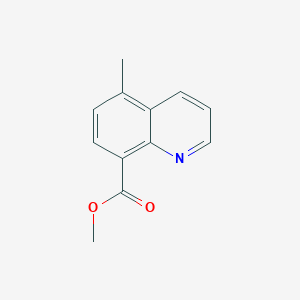

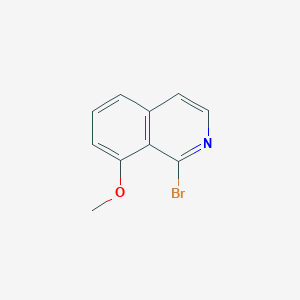

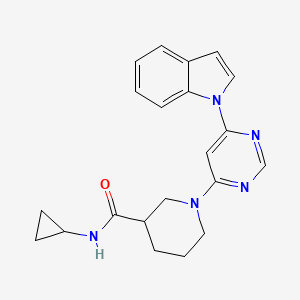

![molecular formula C19H17N5O2S2 B2739269 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847402-83-9](/img/structure/B2739269.png)

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. One notable approach is the catalyst-free microwave-assisted procedure developed by Mukku and Maiti. This method allows for the rapid formation of benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .

Scientific Research Applications

Heterocyclic Synthesis

Thioureido-acetamides are useful starting materials for synthesizing various heterocycles through one-pot cascade reactions, showcasing excellent atom economy. These reactions can lead to the formation of 2-iminothiazoles, thioparabanic acids, functionalized thiohydantoins, and iminothiazolidinones, among others. This type of synthesis is beneficial for creating important heterocycles efficiently (Schmeyers & Kaupp, 2002).

Antimicrobial Effects

Novel thiazole derivatives have shown considerable antimicrobial effects against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various Candida species and filamentous fungi. This indicates the potential of these compounds in developing new antimicrobial agents (Cankiliç & Yurttaş, 2017).

Anticancer Activity

Some thiazole derivatives exhibit anticancer activities. For instance, certain synthesized thiazole compounds have shown selective cytotoxicity against human lung adenocarcinoma cells, highlighting their potential as anticancer agents (Evren et al., 2019).

Neurogenic Potential

Melatonin-based compounds with substituted amides and azoles, including triazoles, have shown to promote the differentiation of rat neural stem cells to a neuronal phenotype in vitro, suggesting a potential role in neurogenesis and related therapeutic applications (de la Fuente Revenga et al., 2015).

Green Synthesis and Antibacterial Activity

Using ultrasound irradiation, N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides were synthesized with significant reductions in reaction times and higher yields, displaying promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).

properties

IUPAC Name |

2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S2/c1-12-6-2-3-7-13(12)24-17(21-22-18(24)27-11-16(20)25)10-23-14-8-4-5-9-15(14)28-19(23)26/h2-9H,10-11H2,1H3,(H2,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXAKTQJAVXTRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)N)CN3C4=CC=CC=C4SC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

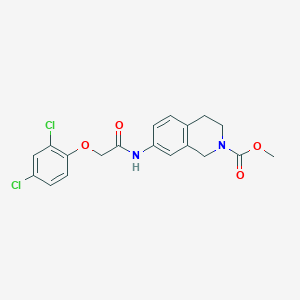

![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide](/img/structure/B2739195.png)

![Bicyclo[4.1.0]heptane-3-carbaldehyde](/img/structure/B2739197.png)

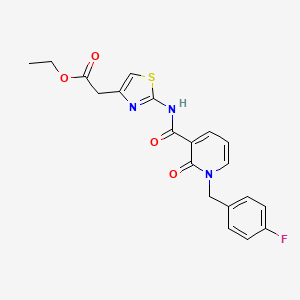

![6-Chloro-N-[(4-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2739203.png)

![N-[1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]prop-2-enamide](/img/structure/B2739208.png)

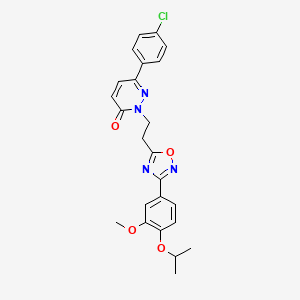

![3-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2739209.png)